

An In-depth Technical Guide to Butyl Ethylcarbamate

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Compound of Interest		
Compound Name:	Butyl ethylcarbamate	
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This technical guide provides a comprehensive overview of **butyl ethylcarbamate**, a carbamate ester with applications in research and as an intermediate in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, characterization, and biological significance.

Core Molecular Information

Butyl ethylcarbamate, also known as ethyl N-butylcarbamate, is an organic compound with the molecular formula C7H15NO2.[1]

Physicochemical Data

A summary of the key physicochemical properties of **butyl ethylcarbamate** is presented in the table below for easy reference and comparison.



Property	Value	Source
Molecular Formula	C7H15NO2	[1]
Molecular Weight	145.20 g/mol	
Appearance	Colorless to light yellow liquid	[1]
Odor	Special and spicy	[1]
Density	~0.901 g/cm³	[1]
Melting Point	~ -28 °C	[1]
Boiling Point	~ 208-212 °C	[1]
Solubility	Soluble in alcohol, ether, and ketone solvents; almost insoluble in water.	[1]

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of **butyl ethylcarbamate**.

Synthesis of Butyl Ethylcarbamate

A common method for the synthesis of **butyl ethylcarbamate** involves the reaction of n-butyl alcohol with urea.[2]

Materials:

- n-Butyl alcohol (13.1 moles, 970 g)
- Urea (3 moles, 180 g)
- Ligroin (b.p. 60-90°C)

Procedure:



- In a 2-liter round-bottomed flask equipped with a reflux condenser, warm 970 g of n-butyl alcohol.
- Gradually add 180 g of urea to the warm alcohol with shaking, ensuring the urea dissolves without melting and forming a separate layer. The final portions of urea may require boiling the liquid for complete dissolution.
- Reflux the resulting solution for thirty hours. During this time, ammonia will be evolved and escape from the top of the condenser.
- After refluxing, remove the condenser and distill the liquid through an efficient column until the temperature of the liquid reaches 150°C. The distillate, consisting of butyl alcohol and ammonia, can be reused in subsequent syntheses.
- The residue remaining in the flask is then distilled under reduced pressure. Collect the fraction boiling at 108-109°C/14 mm. This fraction is pure **butyl ethylcarbamate**, which solidifies on cooling and has a melting point of 53-54°C.
- The solid material remaining in the distillation flask after the initial distillation is primarily cyanuric acid. This can be purified by boiling with ligroin, filtering, and washing the undissolved solid with warm ligroin.

Characterization of Butyl Ethylcarbamate

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

GC-MS is a suitable technique for the analysis of **butyl ethylcarbamate**. The following is a general protocol that can be adapted for specific instrumentation.

Sample Preparation:

- Dissolve a known amount of butyl ethylcarbamate in a suitable solvent, such as dichloromethane or diethyl ether.[3]
- If analyzing from a complex matrix, a liquid-liquid extraction or solid-phase extraction (SPE)
 may be necessary to isolate the analyte.[3]



 An internal standard, such as a deuterated analog (e.g., ethyl carbamate-d5), can be added to improve quantitative accuracy.[3]

Instrumentation and Parameters (based on typical carbamate analysis):

- Gas Chromatograph: Equipped with a capillary column suitable for polar compounds (e.g., Carbowax or DB-5ms).
- Injector: Splitless mode is often used for trace analysis.
- Oven Temperature Program: An initial temperature of around 40-60°C, ramped to a final temperature of 220-250°C.
- · Carrier Gas: Helium or hydrogen.
- Mass Spectrometer: Operated in electron ionization (EI) mode.
- Data Acquisition: Full scan mode for identification or selected ion monitoring (SIM) for enhanced sensitivity and quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of **butyl ethylcarbamate**.

Sample Preparation:

- Dissolve the sample in a deuterated solvent, typically chloroform-d (CDCl₃).
- Add a small amount of tetramethylsilane (TMS) as an internal standard.

Expected ¹H NMR Spectral Features (based on related compounds):[4]

- A triplet corresponding to the methyl protons of the butyl group.
- Multiplets for the methylene protons of the butyl group.
- A triplet for the methylene protons adjacent to the nitrogen.



- A quartet for the methylene protons of the ethyl group.
- A triplet for the methyl protons of the ethyl group.
- A broad singlet for the N-H proton.

Expected ¹³C NMR Spectral Features (based on related compounds):[4]

- Signals for the carbons of the butyl and ethyl groups.
- A signal for the carbonyl carbon of the carbamate group.

Signaling Pathways and Biological Activity

Carbamates are a well-known class of compounds that act as cholinesterase inhibitors.[5][6] This is a primary mechanism of their biological activity, particularly in their use as insecticides. [7][8]

Cholinesterase Inhibition

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine. The inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors.[6]

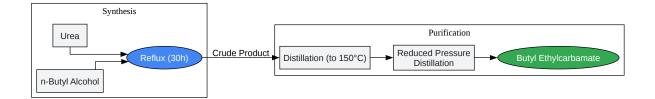
The general mechanism of cholinesterase inhibition by carbamates is a reversible carbamoylation of the serine residue in the active site of the enzyme.[6][9] This process can be broken down into the following key steps:

- Binding: The carbamate molecule binds to the active site of the cholinesterase enzyme.
- Carbamoylation: The carbamate group is transferred to the hydroxyl group of a serine residue in the enzyme's active site, forming a carbamoylated enzyme. This step inactivates the enzyme.
- Decarbamoylation: The carbamoylated enzyme is slowly hydrolyzed to regenerate the active enzyme. The rate of this decarbamoylation is significantly slower than the deacetylation that



occurs with the natural substrate, acetylcholine, leading to a temporary but effective inhibition of the enzyme.[6]

Visualizations Synthesis and Purification Workflow

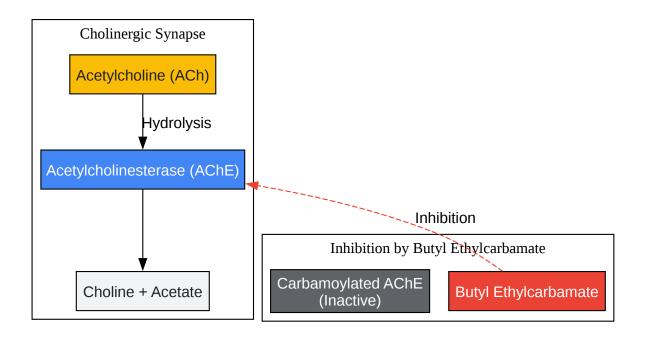


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Caption: Workflow for the synthesis and purification of butyl ethylcarbamate.

Cholinesterase Inhibition Signaling Pathway





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